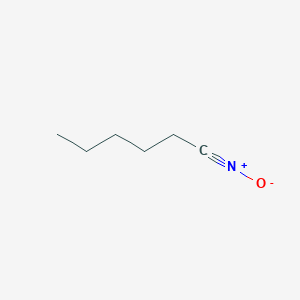

Hexanenitrile oxide

Description

Historical Context of Nitrile Oxide Discoveries in Organic Synthesis

The chemistry of nitrile oxides is deeply rooted in the history of organic synthesis, with initial discoveries tracing back to the 19th century. The parent compound, fulminic acid (H-C≡N⁺-O⁻), represents the simplest nitrile oxide. rushim.ru However, a systematic understanding of their synthetic utility remained largely undeveloped until the mid-20th century. A pivotal moment in the field was the discovery of aliphatic nitro compounds in 1872 by V. Meyer and O. Stueber, who synthesized 1-nitropentane. rushim.ru These early discoveries laid the groundwork for generating nitrile oxides, which are often derived from precursors like nitroalkanes and aldoximes.

The most significant advancements came from the comprehensive work of Rolf Huisgen in the 1960s. numberanalytics.comwikipedia.org Huisgen was the first to categorize nitrile oxides as a member of the broader class of 1,3-dipoles, capable of undergoing what are now known as Huisgen 1,3-dipolar cycloadditions. wikipedia.org This conceptual framework revolutionized the use of nitrile oxides, transforming them from chemical curiosities into powerful intermediates for the synthesis of five-membered heterocyclic compounds. nih.gov

Fundamental Concepts of 1,3-Dipoles in Modern Organic Chemistry

A 1,3-dipole is a molecule that can be represented as a zwitterionic octet structure with delocalized electrons over a three-atom system. wikipedia.org These molecules are key components in 1,3-dipolar cycloaddition reactions, a type of concerted, pericyclic reaction where the 1,3-dipole reacts with a 'dipolarophile' (typically an alkene or alkyne) to form a five-membered ring. numberanalytics.comnumberanalytics.com This reaction is a powerful tool in organic synthesis for constructing heterocyclic systems with high regio- and stereoselectivity. numberanalytics.comwikipedia.org

1,3-dipoles are generally classified into two main types based on their electronic structure, as detailed in the table below. numberanalytics.com Nitrile oxides fall into the propargyl/allenyl anion type.

| Type | Characteristics | Examples |

| Allyl anion type | Four electrons in three parallel p-orbitals | Azomethine ylides, Carbonyl ylides |

| Propargyl/allenyl anion type | Four electrons in two orthogonal pi systems | Nitrile oxides, Azides, Diazoalkanes |

The reactivity in these cycloadditions is explained by frontier molecular orbital (FMO) theory. nih.gov Reactions can be classified as normal-electron-demand (HOMOdipole–LUMOdipolarophile), inverse-electron-demand (LUMOdipole–HOMOdipolarophile), or a combination of both, depending on the relative energies of the frontier orbitals of the reacting species. nih.gov

Structural Features and Reactivity Principles of the Nitrile Oxide Functional Group

The nitrile oxide functional group has a general structure of R−C≡N⁺−O⁻. wikipedia.org The CNO group is linear, with the carbon and nitrogen atoms being sp hybridized. libretexts.org This arrangement results in a highly polarized C≡N⁺–O⁻ moiety, which imparts a significant dipole moment and defines its chemical behavior. vulcanchem.com

Key features of nitrile oxides include:

High Reactivity : Most nitrile oxides are highly reactive and are typically generated in situ for immediate use. researchgate.net

Dimerization : In the absence of a suitable trapping agent (a dipolarophile), they tend to undergo rapid dimerization to form furoxans (1,2,5-oxadiazole-2-oxides). This process is generally faster for lower aliphatic nitrile oxides compared to their aromatic counterparts.

Stability : Stability is influenced by steric and electronic factors. Steric bulk, such as in tertiary butyl nitrile oxide, increases stability. Aromatic nitrile oxides, like the stable crystalline mesityl nitrile oxide, are often more stable than simple aliphatic ones.

Cycloaddition Reactions : The primary and most synthetically valuable reaction of nitrile oxides is the 1,3-dipolar cycloaddition. They readily react with alkenes to yield 2-isoxazolines and with alkynes to form isoxazoles. wikipedia.orgnih.gov These reactions are a cornerstone of heterocyclic chemistry.

Contextualization of Hexanenitrile (B147006) within Aliphatic Nitrile Research

Hexanenitrile, also known as capronitrile, is a six-carbon aliphatic nitrile (C₅H₁₁CN). Research on simple aliphatic nitriles like hexanenitrile often focuses on their physical properties and characteristic reactions, such as hydrolysis to carboxylic acids or reduction to primary amines. wikipedia.org Studies have investigated homologous series of aliphatic nitriles, including hexanenitrile, to understand how properties like molecular polarizability and vibrational spectra change with increasing chain length. acs.org For instance, the vibrational Stark effects of the nitrile stretch have been shown to be nearly identical across the series from acetonitrile (B52724) to hexanenitrile. acs.org

Hexanenitrile serves as the direct precursor scaffold for hexanenitrile oxide. The conversion involves transforming the −C≡N group of the nitrile into the −C≡N⁺−O⁻ functional group of the nitrile oxide, typically through a multi-step sequence starting from the corresponding aldehyde (hexanal) to form an aldoxime, which is then oxidized. vulcanchem.comnoah.nrw The presence of the six-carbon aliphatic chain in this compound is expected to confer greater flexibility and hydrophobicity compared to the more commonly studied aromatic nitrile oxides. vulcanchem.com This aliphatic character can influence its solubility and compatibility with non-polar systems, potentially affecting its reactivity and applications in areas like polymer modification. vulcanchem.com

Structure

3D Structure

Properties

CAS No. |

88911-37-9 |

|---|---|

Molecular Formula |

C6H11NO |

Molecular Weight |

113.16 g/mol |

IUPAC Name |

hexanenitrile oxide |

InChI |

InChI=1S/C6H11NO/c1-2-3-4-5-6-7-8/h2-5H2,1H3 |

InChI Key |

ATETUBYTPKMUJL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC#[N+][O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Nitrile Oxides and Hexanenitrile Derivatives

Generation of Nitrile Oxides via Oxidative Pathways

The transformation of aldoximes into nitrile oxides is a key reaction in organic synthesis, providing access to highly reactive 1,3-dipoles. Oxidative methods are particularly effective for this conversion, allowing for the generation of these transient species under various conditions.

Hypervalent Iodine Reagents in Nitrile Oxide Generation

Hypervalent iodine(III) reagents are recognized as efficient and mild oxidants for converting aldoximes into nitrile oxides. lucp.net Reagents such as (diacetoxyiodo)benzene (B116549) (DIB) and [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB), also known as Koser's reagent, are frequently employed. The oxidation of an aldoxime, such as hexanaldoxime, with a hypervalent iodine(III) compound generates the corresponding nitrile oxide, in this case, hexanenitrile (B147006) oxide. arkat-usa.org

This process is highly effective for both aliphatic and aromatic aldoximes. lucp.net A notable procedure involves the use of DIB in methanol (B129727) with a catalytic amount of trifluoroacetic acid (TFA), which efficiently produces nitrile oxides from aldoximes at room temperature. organic-chemistry.orgubc.ca The resulting nitrile oxides are highly reactive intermediates and are typically generated in situ to be trapped by a dipolarophile, such as an alkene or alkyne, in a [3+2] cycloaddition reaction to form isoxazolines or isoxazoles, respectively. lucp.netcore.ac.uk The choice of hypervalent iodine reagent and the reaction conditions can influence the outcome, with some conditions leading to the formation of N-hydroxy or N-acetoxy amides instead of nitrile oxides. lucp.netresearchgate.net

The general mechanism involves the reaction of the aldoxime with the iodine(III) reagent, followed by elimination to produce the nitrile oxide, iodobenzene (B50100), and an acid. arkat-usa.org Catalytic variants of this reaction have also been developed, where the hypervalent iodine species is generated in situ from a pre-catalyst like 2-iodobenzoic acid using a terminal oxidant such as m-CPBA or Oxone. arkat-usa.orgorganic-chemistry.org

Table 1: Hypervalent Iodine Reagents in Nitrile Oxide Generation

| Reagent/System | Substrate | Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| (Diacetoxyiodo)benzene (DIB) / cat. TFA | Aldoximes | Methanol, Room Temp. | Nitrile Oxide (for in situ cycloaddition) | organic-chemistry.org, ubc.ca |

| [Hydroxy(tosyloxy)iodo]benzene (HTIB) | Aldoximes | Alkaline Medium | N-hydroxy amides / Amines | researchgate.net |

| Iodoarene / Oxone (catalytic) | Aldoximes | - | Nitrile Oxide (for in situ cycloaddition) | arkat-usa.org, organic-chemistry.org |

Electrooxidation Approaches for Nitrile Oxide Synthesis

Electrochemical methods offer a green and efficient alternative for the synthesis of nitrile oxides from aldoximes. d-nb.info Anodic oxidation provides a reagent-free approach to this transformation. The process involves the oxidation of an aldoxime at an anode surface, typically made of materials like graphite (B72142), glassy carbon, or boron-doped diamond. d-nb.infoacs.org

In a typical setup, the electrolysis of an aldoxime is performed in an undivided cell. acs.org For instance, the electrooxidation of betulinal-derived oxime at a graphite anode was successful in generating a stable nitrile oxide. d-nb.info The mechanism of electrochemical oxidation of the oxime moiety is complex and pH-dependent, often proceeding through an ECE (Electron-Chemical-Electron) mechanism involving a single-electron abstraction from the oxime anion to form an iminoxy radical intermediate. irb.hr This radical can then undergo further transformation to yield the nitrile oxide.

This method has been applied to both aromatic and aliphatic aldoximes and can be integrated into cascade reactions where the in situ generated nitrile oxide reacts with a dipolarophile. acs.orgresearchgate.net The choice of electrode material and electrolyte can be optimized to achieve high yields and faradaic efficiency. acs.org

Table 2: Electrooxidation Conditions for Nitrile Synthesis

| Anode Material | Cathode Material | Substrate | Isolated Yield (Aromatic Nitriles) | Reference(s) |

|---|---|---|---|---|

| Graphite / Glassy Carbon | Lead / Stainless Steel / Nickel / Platinum / BDD | Mesitylaldoxime | up to 81% | acs.org |

| Boron-Doped Diamond | - | Betulin | - | d-nb.info |

| Mixed Metal Oxide | Platinized Titanium | Aldehyde/Hydroxylamine (B1172632) | up to 97% (of cycloadduct) | researchgate.net |

In Situ Generation Techniques for Transient Nitrile Oxides

Hexanenitrile oxide, like most aliphatic nitrile oxides, is a transient (non-isolable) species. Its high reactivity causes it to readily dimerize to form furoxans (1,2,5-oxadiazole 2-oxides) or other products if not trapped. mdpi.com Therefore, synthetic strategies almost exclusively rely on its in situ generation, where it is formed in the presence of a trapping agent, typically a dipolarophile for [3+2] cycloaddition reactions. nih.govthieme-connect.de

The oxidative methods discussed previously, using hypervalent iodine reagents or electrooxidation, are prime examples of in situ generation techniques. arkat-usa.orgorganic-chemistry.orgresearchgate.net For example, the oxidation of an aldoxime with iodobenzene diacetate or Oxone/NaCl allows the generated nitrile oxide to be immediately trapped by an alkene, leading to the formation of an isoxazoline (B3343090). organic-chemistry.orgacs.orgtandfonline.com This approach prevents the undesired dimerization and decomposition of the nitrile oxide, ensuring its efficient utilization in the desired reaction pathway. mdpi.com The slow generation of the nitrile oxide at low temperatures is often beneficial to keep its concentration low and favor the intermolecular cycloaddition over dimerization. mdpi.comnih.gov

Other methods for in situ generation include:

Dehydrohalogenation of hydroximoyl halides: A classic method involving the treatment of an α-chloro-oxime with a base like triethylamine (B128534). nih.gov

Dehydration of primary nitroalkanes: The Mukaiyama method, using reagents like phenyl isocyanate, facilitates this dehydration. thieme-connect.de

Oxidation with other agents: Reagents like N-bromosuccinimide, chloramine-T, and t-butyl hypochlorite (B82951) have also been successfully used to generate nitrile oxides in situ from aldoximes.

Targeted Synthesis of Substituted Hexanenitrile Compounds

The production of hexanenitrile is a crucial step for its subsequent conversion to this compound or other valuable chemicals like adiponitrile (B1665535), a precursor to Nylon 6,6. uninsubria.itpsu.edu

Catalytic Ammoxidation Strategies for Hexanenitrile Production

Catalytic ammoxidation is an industrial process that converts hydrocarbons to nitriles in the gas phase using ammonia (B1221849) and oxygen (typically from air). numberanalytics.com The direct ammoxidation of n-hexane to hexanenitrile and adiponitrile is a subject of research interest as an alternative to existing commercial processes. uninsubria.it

This reaction is typically carried out at high temperatures (300-500 °C) over heterogeneous catalysts. google.comchemrxiv.org Vanadium-based catalysts are prominent in this field. researchgate.netresearchgate.net For instance, a catalyst system based on V/P/Sb/O has been shown to convert n-hexane with selectivities of 30% to hexanenitrile and 40% to adiponitrile at a conversion of 12%. uninsubria.itpsu.edu Other effective catalytic systems include mixed metal oxides containing elements like molybdenum, chromium, and niobium. google.comgoogle.comiaea.org

The reaction involves the activation of the alkane and ammonia on the catalyst surface. uninsubria.it However, the process is challenged by side reactions such as cracking, which leads to smaller nitriles (e.g., acetonitrile), and complete combustion to CO₂. uninsubria.it The catalyst composition and reaction conditions, including temperature and reactant ratios, are critical factors in controlling the selectivity towards the desired C6 nitrile products. uninsubria.itnumberanalytics.com

Table 3: Catalytic Ammoxidation of n-Hexane

| Catalyst System | Temperature | Substrate | Key Products | Selectivity (at 12% conversion) | Reference(s) |

|---|---|---|---|---|---|

| V/P/Sb/O | 425 °C | n-Hexane | Hexanenitrile, Adiponitrile | 30% Hexanenitrile, 40% Adiponitrile | uninsubria.it, psu.edu |

| Mo/V/Te/Nb/O | 400-450 °C | Alkanes | Nitriles | - | google.com |

| V/Cr-based oxides | 330-470 °C | Aromatic hydrocarbons | Aromatic Nitriles | - | google.com, google.com |

Nucleophilic Displacement Reactions Employing Phase-Transfer Catalysis for Nitrile Formation

The synthesis of aliphatic nitriles, such as hexanenitrile, can be efficiently achieved through nucleophilic substitution reactions, particularly the Kolbe nitrile synthesis, which involves the reaction of alkyl halides with cyanide salts. ijirset.com However, a significant challenge in this synthesis is the mutual insolubility of the reactants; the organic halide (e.g., 1-chlorohexane (B165106) or 1-bromohexane) is soluble in organic solvents, while the inorganic cyanide salt (e.g., sodium cyanide) is soluble in water but not in the organic phase. wikipedia.org This phase separation severely hinders the reaction rate. dalalinstitute.com

Phase-transfer catalysis (PTC) provides an elegant solution to this problem. fzgxjckxxb.comptfarm.pl This methodology utilizes a phase-transfer agent, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt (Q⁺X⁻), which facilitates the transfer of a reactant from one phase to another where the reaction can proceed. ijirset.comwikipedia.org In the synthesis of hexanenitrile from a 1-halohexane, the quaternary salt, which is soluble in the organic phase, exchanges its anion (X⁻) at the aqueous-organic interface for a cyanide anion (CN⁻) from the aqueous phase. operachem.com This forms a lipophilic ion pair (Q⁺CN⁻) that is soluble in the organic medium. ptfarm.pl

Once in the organic phase, the "naked" cyanide anion is highly reactive due to minimal solvation and ion pairing, allowing it to readily displace the halide from the 1-halohexane substrate to form hexanenitrile. phasetransfer.comwiley-vch.de The catalyst cation then returns to the aqueous interface to repeat the cycle, meaning only a catalytic amount is required. researchgate.net This process dramatically accelerates the reaction, enabling high conversions and yields under mild conditions. ijirset.com The displacement reaction of 1-chlorooctane (B87089) with aqueous sodium cyanide, for instance, is accelerated many thousand-fold by the addition of a catalyst like hexadecyltributylphosphonium bromide. wiley-vch.de

The key components and their functions in this system are summarized in the table below.

| Component | Example | Role |

| Organic Substrate | 1-Bromohexane (B126081) | Source of the alkyl chain; resides in the organic phase. |

| Nucleophile Source | Sodium Cyanide (aq) | Provides the cyanide anion; resides in the aqueous phase. |

| Phase-Transfer Catalyst | Tetrabutylammonium bromide | Transports the nucleophile (CN⁻) from the aqueous to the organic phase. google.com |

| Organic Solvent | Toluene, Dichloromethane | Dissolves the organic substrate and the lipophilic ion pair. |

| Aqueous Solvent | Water | Dissolves the inorganic cyanide salt. |

This method is highly valued in both laboratory and industrial settings for its efficiency, use of inexpensive reagents, and alignment with green chemistry principles by often allowing the use of water instead of anhydrous organic solvents. dalalinstitute.comfzgxjckxxb.com

Derivatization from Hexane (B92381) Precursors and Aldehyde/Ketone Routes for Hexanenitrile Scaffolds

The construction of the hexanenitrile framework, a direct precursor for this compound, can be approached from several fundamental starting materials, primarily through derivatization of simple hexane feedstocks or via functional group transformations of aldehydes and ketones.

Derivatization from Hexane Precursors: A straightforward and common method involves the nucleophilic substitution of a 1-haloalkane, as detailed in the preceding section. ontosight.ai Starting with a simple hexane derivative like 1-bromohexane or 1-chlorohexane, a reaction with an alkali metal cyanide (e.g., NaCN or KCN) yields hexanenitrile. This represents a direct conversion of a simple hexane precursor into the desired nitrile scaffold.

Aldehyde/Ketone Routes: An alternative and highly versatile strategy begins with carbonyl compounds. For the synthesis of hexanenitrile, the corresponding aldehyde, hexanal (B45976), is the key starting material. The process involves two main steps:

Oxime Formation: Hexanal reacts with hydroxylamine (NH₂OH) or its salts (e.g., hydroxylamine hydrochloride) to form hexanal oxime. rsc.orgnumberanalytics.com This reaction is a standard condensation where the carbonyl oxygen is replaced by the =N-OH group. numberanalytics.com Oximes exist as E/Z isomers, and this step is crucial as the oxime is the immediate precursor to the nitrile oxide. researchgate.net

Dehydration to Nitrile: The hexanal oxime can then be converted to hexanenitrile. This transformation is a dehydration reaction. While this route produces the nitrile, the oxime intermediate itself is more directly relevant for the synthesis of the nitrile oxide. The Beckmann rearrangement of an oxime derived from an aldehyde is a known method to produce nitriles. masterorganicchemistry.com More contemporary methods utilize enzymatic dehydration; for example, aldoxime dehydratases can convert hexanal oxime directly into hexanenitrile with high efficiency. researchgate.net

The aldehyde route is particularly significant because the hexanaldoxime intermediate is the direct substrate for oxidative methods that generate this compound in situ for subsequent reactions. tandfonline.comnih.gov

| Starting Material | Intermediate | Final Product (Scaffold) | Reagents for Key Step |

| 1-Bromohexane | - | Hexanenitrile | NaCN, Phase-Transfer Catalyst |

| Hexanal | Hexanal Oxime | Hexanenitrile | 1. NH₂OH·HCl 2. Dehydrating agent / Aldoxime Dehydratase researchgate.net |

| Hexanoic Acid | Hexanal | Hexanenitrile | 1. Carboxylic Acid Reductase (CAR) researchgate.net 2. NH₂OH·HCl 3. Dehydrating agent |

These routes provide robust and flexible pathways to access not only hexanenitrile but also its critical precursor, hexanaldoxime, from readily available starting materials like hexane derivatives or the corresponding aldehydes. ontosight.airesearchgate.net

Chemo- and Regioselective Preparations of Complex Nitrile Oxide-Bearing Molecular Architectures

This compound, as a member of the nitrile oxide family, is a valuable 1,3-dipole for the construction of complex heterocyclic molecules through [3+2] cycloaddition reactions. tandfonline.comscielo.br The power of this methodology lies in the ability to control the chemo- and regioselectivity of the cycloaddition, allowing for the precise synthesis of highly functionalized isoxazolines and isoxazoles, which are key structural motifs in many biologically active compounds. mdpi.com

Chemoselectivity: In a molecule containing multiple potential dipolarophiles (e.g., different types of C=C or C≡C bonds), chemoselectivity refers to the preferential reaction of the nitrile oxide with one of these sites. This selectivity is governed by the electronic and steric properties of the various functional groups. Electron-deficient π-systems are generally more reactive towards nitrile oxides. By tuning reaction conditions or the electronic nature of the substrate, it is possible to direct the cycloaddition to a specific site, enabling the construction of complex architectures in a controlled manner.

Regioselectivity: Regioselectivity addresses the orientation of the nitrile oxide addition to an unsymmetrical dipolarophile. For the reaction of this compound with an alkene, two regioisomers can potentially form. The outcome is largely dictated by electronic factors, which can be rationalized using Frontier Molecular Orbital (FMO) theory. scielo.brmdpi.com The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. For most alkenes, the dominant interaction is between the HOMO of the dipolarophile (alkene) and the LUMO of the 1,3-dipole (nitrile oxide). mdpi.com The new bonds form between the atoms with the largest orbital coefficients in these respective frontier orbitals, thus favoring one regioisomer over the other. mdpi.com

For example, the reaction of an aliphatic nitrile oxide with a monosubstituted alkene (R-CH=CH₂) generally yields the 5-substituted isoxazoline as the major product. However, this selectivity can be influenced or even reversed by strong steric interactions or by altering the electronic nature of the substituents on the dipolarophile. acs.org

| Dipolarophile Substituent (R in R-CH=CH₂) | Dominant FMO Interaction | Expected Major Regioisomer |

| Alkyl (Electron-donating) | LUMO(dipole)-HOMO(dipolarophile) | 5-substituted isoxazoline |

| Ester (Electron-withdrawing) | HOMO(dipole)-LUMO(dipolarophile) | 4-substituted isoxazoline can also form, often a mixture results. scielo.br |

| Phenyl (Aryl) | LUMO(dipole)-HOMO(dipolarophile) | 5-substituted isoxazoline |

Intramolecular Nitrile Oxide Cycloaddition (INOC): A particularly powerful strategy for creating complex polycyclic systems is the intramolecular version of this reaction. mdpi.commdpi.com In this approach, the alkene or alkyne dipolarophile is tethered to the nitrile oxide precursor within the same molecule. nih.gov Upon in-situ generation of the nitrile oxide, it undergoes a spontaneous cycloaddition with the tethered π-system, often with very high levels of stereo- and regiocontrol, to form fused or bridged bicyclic products. mdpi.comresearchgate.net This method avoids challenges associated with intermolecular reactions and efficiently builds molecular complexity. nih.gov

Elucidating Reaction Mechanisms of Nitrile Oxides and Hexanenitrile

Mechanistic Pathways of 1,3-Dipolar Cycloaddition Reactions with Nitrile Oxides

The 1,3-dipolar cycloaddition of nitrile oxides with dipolarophiles, such as alkenes and alkynes, is a cornerstone for the synthesis of five-membered heterocycles like isoxazolines and isoxazoles. wikipedia.orgnumberanalytics.com The mechanistic details of these reactions are crucial for controlling the stereochemical and regiochemical outcomes of the products.

The mechanism of 1,3-dipolar cycloadditions has been a subject of considerable discussion, with two primary pathways proposed: a concerted mechanism and a stepwise mechanism.

The concerted pericyclic mechanism , originally proposed by Huisgen, suggests that the reaction occurs in a single step without the formation of any intermediates. numberanalytics.comrhhz.net In this pathway, the 1,3-dipole (nitrile oxide) and the dipolarophile approach each other in a specific orientation, leading to the simultaneous formation of two new sigma bonds. numberanalytics.com The stereospecific nature of many 1,3-dipolar cycloadditions, where the stereochemistry of the dipolarophile is retained in the product, provides strong evidence for the concerted pathway. numberanalytics.comrhhz.net

Alternatively, a stepwise mechanism involving a diradical intermediate has been proposed by Firestone. rhhz.netnih.gov This pathway suggests that one sigma bond is formed first, leading to a transient diradical species, which then undergoes ring closure to form the final five-membered ring. While the concerted mechanism is generally accepted for most 1,3-dipolar cycloadditions involving normal dipolarophiles, computational studies suggest that the stepwise process can be competitive in certain cases, particularly with highly reactive or antiaromatic dipolarophiles. nih.govresearchgate.net However, for typical reactions, the concerted path is considered to be the predominant mechanism. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory is a powerful tool for rationalizing and predicting the regioselectivity and stereoselectivity of 1,3-dipolar cycloaddition reactions. wikipedia.orgnumberanalytics.comfiveable.me This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants. fiveable.me

The regioselectivity of the cycloaddition is determined by the most favorable interaction between the orbitals of the 1,3-dipole and the dipolarophile. numberanalytics.com Specifically, the reaction is governed by the interaction of the atoms that have the largest coefficients in the respective HOMO and LUMO. wikipedia.org There are three main types of FMO interactions in these reactions:

Type I: The dominant interaction is between the HOMO of the dipole and the LUMO of the dipolarophile. This is analogous to a normal-electron-demand Diels-Alder reaction. wikipedia.org

Type II: The energy gap between the HOMO of the dipole and the LUMO of the dipolarophile is similar to the gap between the HOMO of the dipolarophile and the LUMO of the dipole, leading to a two-way interaction. wikipedia.org

Type III: The primary interaction is between the LUMO of the dipole and the HOMO of the dipolarophile, resembling an inverse-electron-demand Diels-Alder reaction. wikipedia.org

For nitrile oxide cycloadditions with alkenes, the interaction between the LUMO of the dipole and the HOMO of the dipolarophile often appears to be dominant, influencing the resulting regioselectivity. mdpi.com By analyzing the FMO energy levels and orbital coefficients, the formation of a specific regioisomer can be predicted. numberanalytics.commdpi.com

Stereoselectivity, on the other hand, is also explained by FMO theory, particularly through the consideration of secondary orbital interactions which can favor an endo or exo approach of the reactants, leading to specific diastereomers. imist.ma

Table 1: FMO Interaction Types in 1,3-Dipolar Cycloadditions

| FMO Interaction Type | Dominant Orbital Interaction | Analogy |

| Type I | HOMO(dipole) - LUMO(dipolarophile) | Normal-electron-demand Diels-Alder |

| Type II | HOMO(dipole) - LUMO(dipolarophile) & LUMO(dipole) - HOMO(dipolarophile) | |

| Type III | LUMO(dipole) - HOMO(dipolarophile) | Inverse-electron-demand Diels-Alder |

Catalysis can significantly influence the rate, regioselectivity, and stereoselectivity of 1,3-dipolar cycloadditions involving nitrile oxides. wikipedia.orgucm.es Both metal-based and organic catalysts have been successfully employed.

Metal-mediated systems can direct the course of the cycloaddition. For instance, metal ions can chelate to both the dipolarophile and the nitrile oxide, thereby controlling the trajectory of the cycloaddition and leading to high diastereoselectivity. wikipedia.org An example is the use of a magnesium ion in the reaction of a nitrile oxide with an allyl alcohol, where chelation directs the cycloaddition to a specific face of the alkene. wikipedia.org Chiral N,N'-dioxide-nickel(II) complexes have also been utilized to catalyze highly enantioselective 1,3-dipolar cycloadditions of nitrile oxides, yielding spiro-isoxazoline-oxindole derivatives with excellent enantioselectivities. nih.gov

Organocatalysis offers a metal-free alternative for these reactions. ucm.es N-heterocyclic carbenes (NHCs), for example, have been shown to catalyze the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. rsc.org In this system, the NHC catalyst interacts with the alkyne, leading to a zwitterionic intermediate that facilitates the cycloaddition, resulting in remarkable regiocontrol in the formation of isoxazoles. rsc.org

A significant competing reaction in 1,3-dipolar cycloadditions is the dimerization of the nitrile oxide itself, which can reduce the yield of the desired cycloadduct. ucm.esnsf.gov Nitrile oxides have a tendency to dimerize, typically forming furoxans (1,2,5-oxadiazole-2-oxides). rsc.orgrushim.ru

Theoretical studies, including density functional theory (DFT) calculations, suggest that the dimerization of nitrile oxides to furoxans is not a concerted process. nih.govacs.org Instead, it is a stepwise reaction that proceeds through a dinitrosoalkene intermediate with considerable diradical character. rsc.orgnih.govacs.org The rate-determining step in this process is the initial C-C bond formation between two nitrile oxide molecules. nih.govacs.org The stability of the nitrile oxide and its propensity to dimerize are influenced by the nature of the substituent attached to the nitrile oxide group. rsc.org For instance, aromatic nitrile oxides show a reduced rate of dimerization due to the interruption of conjugation between the aryl group and the nitrile oxide moiety during the C-C bond formation step. nih.govacs.org

Table 2: Comparison of Cycloaddition and Dimerization Pathways of Nitrile Oxides

| Reaction Pathway | Mechanism | Key Intermediate | Product |

| 1,3-Dipolar Cycloaddition | Primarily Concerted | None (in concerted path) | Isoxazoline (B3343090)/Isoxazole (B147169) |

| Dimerization | Stepwise | Dinitrosoalkene diradical | Furoxan |

Influence of Catalysis (e.g., Metal-Mediated Systems) on Cycloaddition Outcomes

Reaction Mechanisms of the Nitrile Group in Hexanenitrile (B147006)

The nitrile group in compounds like hexanenitrile is a versatile functional group that can undergo various transformations, most notably hydrolysis to carboxylic acids and reduction to primary amines.

Hydrolysis to Carboxylic Acids:

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. usp.brchemistrysteps.com This transformation proceeds through an amide intermediate. usp.brchemistrysteps.com

In acid-catalyzed hydrolysis , the reaction begins with the protonation of the nitrile nitrogen. This protonation increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by a weak nucleophile like water. usp.brpressbooks.publumenlearning.com A subsequent proton transfer leads to a tautomeric form of an amide, which is then further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) ion upon heating. usp.brpressbooks.publibretexts.org

The mechanism involves the following key steps:

Protonation of the nitrile nitrogen. pressbooks.publumenlearning.com

Nucleophilic attack by water on the nitrile carbon. pressbooks.publumenlearning.comlibretexts.org

Deprotonation and tautomerization to form an amide intermediate. usp.brchemistrysteps.com

Further hydrolysis of the amide to yield the carboxylic acid. libretexts.org

Base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic nitrile carbon. usp.brchemistrysteps.com This is followed by protonation of the resulting anion by water to form an amide intermediate, which is then further hydrolyzed under basic conditions to a carboxylate salt. usp.brchemistrysteps.com Subsequent acidification yields the final carboxylic acid.

Reduction to Primary Amines:

Nitriles can be effectively reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgchemguide.co.uk This reaction involves the addition of hydride ions to the carbon-nitrogen triple bond. pressbooks.publibretexts.org

The mechanism for the reduction of a nitrile with LiAlH₄ can be summarized as follows:

Nucleophilic attack by a hydride ion (from LiAlH₄) on the electrophilic carbon of the nitrile group, forming an imine anion. libretexts.orgchemistrysteps.com

A second nucleophilic attack by another hydride ion on the imine intermediate, resulting in a dianion. libretexts.orgchemistrysteps.com

Protonation of the dianion during an aqueous workup step to yield the primary amine. libretexts.orgchemistrysteps.com

For example, the reduction of hexanenitrile would yield 1-hexylamine. This method is a valuable synthetic route for the preparation of primary amines from nitriles. libretexts.org

Biocatalytic Transformation Mechanisms (e.g., Nitrilase-Mediated Hydrolysis)

The biocatalytic transformation of nitriles, including hexanenitrile, into more valuable chemical entities like carboxylic acids and amides, represents an environmentally benign alternative to traditional chemical methods. This conversion is primarily mediated by two families of enzymes: nitrilases and nitrile hydratases, often working in concert with amidases. researchgate.netwikipedia.org

Nitrilases (EC 3.5.5.1) catalyze the direct hydrolysis of a nitrile to its corresponding carboxylic acid and ammonia (B1221849) in a single step, involving the addition of two water molecules. researchgate.netnih.govd-nb.info This pathway is particularly efficient and atom-economical. The general mechanism involves a nucleophilic attack on the nitrile carbon by a cysteine residue in the enzyme's active site. openbiotechnologyjournal.com

The second major pathway involves a two-step enzymatic cascade. First, a nitrile hydratase (EC 4.2.1.84) hydrates the nitrile to form an amide. researchgate.netwikipedia.org Subsequently, an amidase (EC 3.5.1.4) hydrolyzes the amide intermediate to the final carboxylic acid. researchgate.net

The substrate specificity of these enzymes is a critical factor in their application. Nitrilases are broadly categorized based on their preferred substrates into aliphatic, aromatic, and arylacetonitrilases. d-nb.infoijpbs.comnih.gov Nitrilases with activity towards aliphatic nitriles are relevant for the transformation of hexanenitrile. d-nb.inforsc.org For instance, research on nitrilases from Rhodococcus rhodochrous has demonstrated their ability to hydrolyze both aliphatic and aromatic nitriles. nih.gov The substrate specificity can often be tuned through protein engineering, for example, by modifying specific amino acid residues within the active site. nih.gov

Interactive Table: Classification of Nitrile-Hydrolyzing Enzymes

| Enzyme Class | EC Number | Reaction Catalyzed | Intermediate | Final Product | Relevance to Hexanenitrile |

|---|---|---|---|---|---|

| Nitrilase | 3.5.5.1 | Direct hydrolysis of nitrile | None | Carboxylic Acid | Aliphatic nitrilases can directly convert hexanenitrile to hexanoic acid. d-nb.infoijpbs.com |

| Nitrile Hydratase | 4.2.1.84 | Hydration of nitrile | Amide | Amide | Can convert hexanenitrile to hexanamide (B146200). researchgate.netwikipedia.org |

| Amidase | 3.5.1.4 | Hydrolysis of amide | None | Carboxylic Acid | Hydrolyzes the hexanamide intermediate (from nitrile hydratase) to hexanoic acid. researchgate.net |

Radical Reactions and Atmospheric Oxidation Pathways of Alkyl Nitriles

The atmospheric fate of volatile organic compounds, including alkyl nitriles like hexanenitrile, is largely determined by their reactions with photochemically generated radicals, primarily the hydroxyl radical (•OH). researchgate.netresearchgate.net The atmospheric oxidation of alkyl nitriles is initiated by the abstraction of a hydrogen atom from the alkyl chain by an •OH radical. researchgate.netresearchgate.net This process leads to the formation of an alkyl radical, which then undergoes a series of reactions in the presence of atmospheric oxygen (O₂) and nitrogen oxides (NOₓ) to yield various oxygenated products. acs.org

For hexanenitrile, the reaction with •OH radicals can lead to hydrogen abstraction from different positions along the pentyl chain. Theoretical studies on similar short-chain alkyl nitriles suggest that abstraction from the α-carbon (adjacent to the nitrile group) is often a favorable pathway at lower temperatures. researchgate.netresearchgate.net

The general mechanism for the atmospheric oxidation of hexanenitrile can be summarized as follows:

Initiation: Hydrogen abstraction from the hexanenitrile molecule by an •OH radical. CH₃(CH₂)₄CN + •OH → •CH(CH₂)₃CN + H₂O (and other isomers)

Peroxy Radical Formation: The resulting alkyl radical rapidly reacts with molecular oxygen to form a peroxy radical (RO₂•). •CH(CH₂)₃CN + O₂ → CH₃(CH₂)₃CH(OO•)CN

Propagation/Termination: The peroxy radical can then react with nitric oxide (NO) to form an alkoxy radical (RO•) and nitrogen dioxide (NO₂), or it can react with other peroxy radicals. CH₃(CH₂)₃CH(OO•)CN + NO → CH₃(CH₂)₃CH(O•)CN + NO₂

The alkoxy radical is a key intermediate that can undergo further reactions, such as unimolecular decomposition or isomerization, leading to the formation of stable, oxygenated products like carbonyl compounds (aldehydes, ketones) and smaller nitriles. researchgate.netresearchgate.net For example, the oxidation of shorter-chain alkyl nitriles has been shown to produce species like formyl cyanide (HC(O)CN) and acetyl cyanide (CH₃C(O)CN). researchgate.netresearchgate.net Based on these findings, the atmospheric lifetime of hexanenitrile is estimated by its reaction rate with OH radicals. For instance, the atmospheric lifetime of pentanenitrile (CH₃(CH₂)₃CN), a close analog, is estimated to be around 7 days. researchgate.net

Table: Kinetic Data for the Reaction of Alkyl Nitriles with OH Radicals at 296 ± 2 K

| Alkyl Nitrile | Rate Constant (k_OH) (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime | Reference |

|---|---|---|---|

| Acetonitrile (B52724) (CH₃CN) | (4.07 ± 1.21) × 10⁻¹⁴ | ~284 days | researchgate.net |

| Propanenitrile (CH₃CH₂CN) | (1.24 ± 0.27) × 10⁻¹³ | ~93 days | researchgate.net |

| Butanenitrile (CH₃(CH₂)₂CN) | (4.63 ± 0.99) × 10⁻¹³ | ~25 days | researchgate.net |

Nucleophilic Additions and Condensation Reactions of Hexanenitrile

The carbon atom of the nitrile group in hexanenitrile is electrophilic and is, therefore, susceptible to attack by nucleophiles. These reactions are fundamental in organic synthesis for the transformation of the nitrile group into other functional groups.

Nucleophilic Addition: A classic example of nucleophilic addition to nitriles is the Grignard reaction. A Grignard reagent (R'MgX) attacks the nitrile carbon, forming an imine anion after the initial addition. Subsequent hydrolysis of this intermediate yields a ketone. libretexts.org In the case of hexanenitrile, reaction with a Grignard reagent followed by an aqueous workup would produce a ketone where the R' group from the Grignard reagent has been added.

Another important nucleophilic addition is the reduction of the nitrile group. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce hexanenitrile to a primary amine (hexylamine). libretexts.org The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the nitrile carbon, followed by a second hydride addition to the resulting imine intermediate. An aqueous workup then protonates the resulting diamido-aluminate complex to yield the primary amine. libretexts.org

Condensation Reactions: Nitriles with α-hydrogens, such as hexanenitrile, can participate in condensation reactions. For example, in the presence of a strong base, the α-carbon can be deprotonated to form a carbanion. This carbanion can then act as a nucleophile, attacking another molecule of the nitrile in a Thorpe-Ziegler type reaction, which can lead to the formation of cyclic β-keto nitriles if the reaction is intramolecular. While intermolecular self-condensation of simple aliphatic nitriles is less common, derivatives of hexanenitrile containing other functional groups can undergo various condensation reactions. For instance, a hexanenitrile derivative with an aldehyde functionality can undergo aldol (B89426) condensation. smolecule.com

Hydroboration Mechanisms Catalyzed by Organometallic Reagents

The hydroboration of nitriles is a powerful method for their reduction to amines or N,N-diborylamines, often with high chemoselectivity. This reaction is typically catalyzed by organometallic complexes of various metals, including iron, cobalt, and zinc. acs.orgresearchgate.netnih.gov The general process involves the addition of a boron-hydride bond (from a borane (B79455) source like pinacolborane, HBpin) across the carbon-nitrogen triple bond of the nitrile.

The catalytic cycle for nitrile hydroboration, while varying with the specific catalyst, generally involves several key steps:

Catalyst Activation: The precatalyst reacts with the borane to generate a catalytically active metal-hydride species. acs.org

Nitrile Insertion: The nitrile coordinates to the metal center, followed by insertion of the C≡N bond into the metal-hydride bond. This forms a metal-imido or related intermediate.

Borylation/Reduction: The resulting intermediate reacts with another equivalent of the borane, leading to the formation of a borylated amine product and regeneration of the active catalyst.

For example, iron-based catalysts have been shown to be effective for the hydroboration of both aryl and alkyl nitriles. acs.org In some proposed mechanisms, the reaction proceeds via the formation of an iron hydrido complex as the active catalyst. acs.org Similarly, zinc dihydride complexes have demonstrated very high efficiency in the double hydroboration of nitriles to yield N,N-diborylamines. nih.gov These reactions can exhibit excellent functional group tolerance, a significant advantage over other reduction methods. beilstein-journals.org

Table: Examples of Metal Catalysts for Nitrile Hydroboration

| Metal | Catalyst Type | Substrate Scope | Reference |

|---|---|---|---|

| Iron | Iron(II) pincer complexes | Aryl and alkyl nitriles | acs.org |

| Cobalt | Co(acac)₂/dpephos | Organic nitriles | researchgate.net |

| Zinc | Zinc dihydrides with N-heterocyclic carbenes | Aromatic and aliphatic nitriles | nih.gov |

| Titanium | Titanium complexes | Organic nitriles | researchgate.net |

| Ruthenium | Ruthenium complexes | Nitriles | researchgate.net |

Intramolecular Reactions Involving Nitrile Oxide and Hexanenitrile Moieties

Intramolecular Reactions of Nitrile Oxides: The nitrile oxide functional group is a highly reactive 1,3-dipole, making it an excellent participant in cycloaddition reactions. A particularly powerful synthetic strategy is the intramolecular nitrile oxide cycloaddition (INOC) reaction. researchgate.netmdpi.com In this reaction, a nitrile oxide is generated in a molecule that also contains a dipolarophile, typically a carbon-carbon double or triple bond. The nitrile oxide then reacts with the tethered dipolarophile to form a fused or bridged polycyclic system. researchgate.net

For a hypothetical molecule containing both a hexanenitrile oxide moiety and an alkene tethered by a suitable chain, an intramolecular 1,3-dipolar cycloaddition would lead to the formation of a bicyclic isoxazoline. researchgate.net The regioselectivity and stereoselectivity of this reaction are often high and can be predicted based on the length and nature of the tether connecting the two reactive groups. researchgate.net This methodology is a valuable tool for the stereocontrolled synthesis of complex molecules. mdpi.com The nitrile oxide itself is usually generated in situ from a precursor, such as an oxime, to avoid its dimerization. mdpi.com

Intramolecular Reactions of Hexanenitrile: While the nitrile group itself is less prone to the dramatic intramolecular cyclizations seen with nitrile oxides, appropriately substituted hexanenitrile derivatives can undergo such reactions. The most notable example is the Thorpe-Ziegler reaction, which is the intramolecular version of the Thorpe reaction. This reaction involves the base-catalyzed cyclization of dinitriles to form cyclic α-cyano enamines, which can then be hydrolyzed to cyclic ketones. For this to occur with a hexanenitrile derivative, another nitrile group would need to be present at a suitable position on the alkyl chain to allow for the formation of a five- or six-membered ring.

Advanced Theoretical and Computational Studies

Quantum Mechanical (QM) and Molecular Mechanical (MM) Approaches for Nitrile Oxides

Quantum mechanical methods are fundamental to the study of nitrile oxides, providing detailed electronic-level descriptions. These approaches are crucial for understanding the intrinsic properties of molecules without reliance on empirical parameters.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying nitrile oxides due to its favorable balance of accuracy and computational cost. aps.org DFT calculations are used to model the electronic structure of hexanenitrile (B147006) oxide, providing insights into its geometry, orbital energies, and electron density distribution. mdpi.com This information is vital for predicting the molecule's reactivity, particularly in cycloaddition reactions.

Research on nitrile oxides frequently employs DFT to investigate reaction mechanisms. For instance, calculations at the B3LYP/6-31G* level of theory have been used to study the dimerization of nitrile oxides into furoxans, revealing that these reactions proceed through a stepwise mechanism involving dinitrosoalkene intermediates. nih.gov The choice of the functional and basis set is critical for obtaining accurate results, with various approximations available, each with specific strengths. aps.orgmdpi.com Studies have utilized functionals such as PBE, PBEsol, and the meta-GGA SCAN functional to calculate properties like formation enthalpies and Gibbs free energies for oxides. aps.org The application of DFT to compounds including hexanenitrile has been noted in computational studies. core.ac.uk

Table 1: Comparison of Common DFT Functionals for Oxide Compound Calculations This table provides a generalized comparison of DFT functionals and their typical performance for calculations on oxide compounds, as discussed in the literature.

| Functional | Type | Strengths | Common Applications |

| B3LYP | Hybrid GGA | Good for geometries and energies of organic molecules. nih.gov | Reaction mechanisms, structural optimization. nih.gov |

| PBE | GGA | Robust for solid-state systems and general-purpose calculations. | Bulk properties, surface chemistry. |

| PBEsol | GGA | Improved accuracy for lattice parameters of solids. aps.org | Crystal structure prediction, solid-state reactions. aps.org |

| SCAN | meta-GGA | High accuracy for energetics and structures across diverse systems. aps.org | Formation energies, phase stability, reaction barriers. aps.org |

| M06-2X | Hybrid meta-GGA | Excellent for non-covalent interactions and thermochemistry. researchgate.net | Reaction kinetics, complex systems. researchgate.net |

This is an interactive table. Click on the headers to sort.

Ab Initio Methods in Reaction Pathway Analysis

Ab initio methods are a class of quantum chemistry calculations that derive results directly from theoretical principles, without including experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are essential for accurately mapping reaction potential energy surfaces (PES). researchgate.netnih.gov

For reactions involving nitrile oxides, ab initio calculations can elucidate complex multi-step pathways, identifying all relevant intermediates and transition states. nih.gov For example, high-level calculations like CCSD(T) are often used to refine energies obtained from other methods, providing a "gold standard" for thermochemical accuracy. researchgate.netmdpi.com This approach allows for the precise calculation of reaction barriers, which is critical for understanding reaction kinetics and product distributions. mdpi.comwhiterose.ac.uk The analysis of reaction pathways for related nitrile compounds has been successfully performed using methods like MP2 and CCSD(T) to investigate geometries, frequencies, and energy profiles of stationary points along the reaction coordinate. researchgate.net The systematic exploration of a PES can reveal competing reaction channels and explain observed product ratios under different conditions. whiterose.ac.uk

Molecular Electron Density Theory (MEDT) is a modern theoretical framework used to study the mechanisms of organic reactions, with a particular focus on cycloadditions involving nitrile oxides. rsc.orgnih.gov MEDT posits that changes in electron density, rather than molecular orbital interactions, govern chemical reactivity. rsc.org This theory is often applied using computational data from DFT calculations. rsc.org

In the context of [3+2] cycloaddition reactions, a characteristic reaction of hexanenitrile oxide, MEDT provides powerful insights. nih.gov Analysis of the conceptual DFT reactivity indices and the electron localization function (ELF) helps to classify the mechanism and predict chemo- and regioselectivity. rsc.orgmdpi.com Studies on nitrile oxides have used MEDT to characterize them as zwitterionic three-atom components (TACs), which influences their reactivity. nih.govresearchgate.net The bonding evolution theory (BET), a component of MEDT, allows for a detailed description of the bond formation sequence, determining whether a reaction is concerted or stepwise and measuring the asynchronicity of bond formation. rsc.org

Computational Modeling of Reaction Kinetics and Thermodynamics

Beyond understanding reaction pathways, computational chemistry provides quantitative predictions of reaction rates and thermodynamic stability. These models are crucial for connecting theoretical mechanisms with observable experimental data.

Transition State Theory (TST) is a fundamental theory in chemical kinetics that explains reaction rates by considering the equilibrium between reactants and an activated complex, known as the transition state. wikipedia.orglibretexts.org Developed by Eyring, Evans, and Polanyi, TST provides a framework for calculating the rate constant of an elementary reaction. wikipedia.org The theory's central idea is that the rate is determined by how quickly the activated complex, located at the saddle point of a potential energy surface, converts to products. wikipedia.orgnumberanalytics.com

In computational studies of this compound, TST is used to calculate reaction rate constants from the properties of the reactants and the transition state, which are typically obtained from quantum mechanical calculations like DFT. taylorandfrancis.com The Eyring equation relates the rate constant to the Gibbs free energy of activation (ΔG‡), which is composed of enthalpic (ΔH‡) and entropic (ΔS‡) contributions. wikipedia.orglibretexts.org This allows chemists to not only predict reaction speeds but also to understand the thermodynamic factors controlling them. solubilityofthings.com TST is particularly powerful for comparing competing reaction pathways, as the pathway with the lowest activation energy is typically the dominant one. taylorandfrancis.com

Table 2: Key Parameters in Transition State Theory This table outlines the fundamental parameters used in TST to describe reaction kinetics.

| Parameter | Symbol | Description | Significance |

| Activation Energy | Ea | The minimum energy required to convert reactants into the transition state. solubilityofthings.com | Directly influences the reaction rate; higher Ea means a slower reaction. solubilityofthings.com |

| Enthalpy of Activation | ΔH‡ | The difference in enthalpy between the transition state and the reactants. wikipedia.org | Related to the energy barrier of the reaction. |

| Entropy of Activation | ΔS‡ | The difference in entropy between the transition state and the reactants. wikipedia.org | Reflects the change in disorder upon forming the transition state (e.g., molecularity, structural rigidity). |

| Gibbs Free Energy of Activation | ΔG‡ | The overall thermodynamic barrier of the reaction (ΔG‡ = ΔH‡ - TΔS‡). wikipedia.org | Determines the reaction rate constant via the Eyring equation. |

| Rate Constant | k | A proportionality constant relating the reaction rate to reactant concentrations. | Quantifies the speed of a chemical reaction. numberanalytics.com |

This is an interactive table. Click on the headers to sort.

Simulation of Solvent Effects using Continuum and Discrete Models

Reactions are most often carried out in a solvent, which can significantly influence reaction rates and pathways. Computational models must account for these solvent effects to achieve high accuracy. Two primary strategies are employed: continuum and discrete (or explicit) solvent models. osti.gov

Continuum models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), represent the solvent as a continuous dielectric medium. researchgate.netarxiv.org This approach is computationally efficient and is widely used in DFT calculations to estimate the energetic effects of solvation on solutes like this compound. mdpi.comosti.gov It effectively captures the bulk electrostatic interactions between the solute and the solvent.

Discrete models, or explicit solvation, involve including a number of individual solvent molecules in the quantum mechanical calculation. cas.cz This method can capture specific solute-solvent interactions like hydrogen bonding but is computationally very expensive. A popular and effective compromise is the use of hybrid cluster-continuum models, where the first solvation shell is treated explicitly and the bulk solvent is modeled as a continuum. cas.cz These combined models can provide highly accurate results for spectroscopic and reactive properties in solution. cas.cz

Conformational Analysis and Molecular Dynamics Simulations of Nitrile Oxides

The study of the three-dimensional structure of molecules and their dynamic behavior is crucial for understanding their reactivity and properties. For a molecule like this compound, which features a flexible hexyl chain attached to a rigid nitrile oxide functional group, conformational analysis and molecular dynamics (MD) simulations provide invaluable insights. While specific computational studies focusing exclusively on the conformational landscape of isolated this compound are not extensively documented in publicly available literature, the principles and methodologies for such analyses are well-established and can be applied to this molecule.

Conformational analysis of aliphatic nitrile oxides involves identifying the stable conformers and the energy barriers for interconversion between them. The flexible alkyl chain, in this case, the hexyl group, can adopt numerous conformations due to rotation around its carbon-carbon single bonds. These rotations lead to different spatial arrangements, with varying steric and electronic interactions. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for mapping the potential energy surface of such molecules. By systematically rotating the dihedral angles of the alkyl chain and calculating the corresponding energy, a detailed conformational map can be generated. The most stable conformers typically adopt a staggered arrangement to minimize steric strain, with the extended, anti-periplanar conformation often being the global energy minimum.

Molecular dynamics simulations offer a way to study the time-dependent behavior of this compound, providing a more dynamic picture than static conformational analysis. In an MD simulation, the classical equations of motion are solved for the atoms of the molecule over a period of time, yielding a trajectory that describes the positions and velocities of the atoms. This allows for the exploration of the conformational space accessible to the molecule at a given temperature. For this compound, MD simulations could reveal the flexibility of the hexyl chain, the timescales of conformational changes, and how the chain's movement might influence the accessibility of the nitrile oxide group for reactions.

While detailed studies on the isolated molecule are sparse, conformational analysis is frequently employed in the context of the transition states of reactions involving nitrile oxides. For instance, in 1,3-dipolar cycloaddition reactions, the stereochemical outcome is highly dependent on the conformation of the transition structure. kochi-tech.ac.jp Theoretical calculations have shown that transition states prefer a staggered orientation around the newly forming bonds, with substituents occupying positions described as 'inside', 'outside', or 'anti' to minimize steric hindrance and maximize favorable electronic interactions. researchgate.net These computational approaches, often using DFT methods like B3LYP with basis sets such as 6-311+G(d,p), are critical for rationalizing and predicting the diastereoselectivity of such reactions. kochi-tech.ac.jpresearchgate.net

The table below illustrates typical computational parameters used in the conformational analysis of transition states involving nitrile oxides, which would be analogous to the methods used for studying this compound itself.

| Computational Method | Basis Set | Application |

| Density Functional Theory (DFT) | 6-311+G(d,p) | Geometry optimization of conformers and transition states. researchgate.net |

| B3LYP Functional | 6-31+G(d) | Calculation of relative energies and activation barriers. researchgate.net |

| Molecular Dynamics (MD) | Dreiding force field | Simulation of the dynamic behavior of alkyl chains in various environments. |

| CPCM Solvation Model | - | To account for the influence of solvent on conformational preferences. researchgate.net |

Computational Design and Prediction of Novel Nitrile Oxide Reactions

Computational chemistry has become an indispensable tool for designing new synthetic routes and predicting the outcomes of unknown reactions. For nitrile oxides, theoretical studies, primarily based on Density Functional Theory (DFT), provide deep mechanistic insights that guide experimental work. These studies are particularly powerful in predicting the feasibility, regioselectivity, and stereoselectivity of reactions, most notably the 1,3-dipolar cycloaddition.

The mechanism of 1,3-dipolar cycloadditions involving nitrile oxides is a central theme of computational investigation. DFT calculations are used to map the potential energy surface of the reaction, allowing for the characterization of reactants, transition states, and products. scielo.org.mx This allows chemists to determine whether a reaction proceeds through a concerted (one-step) or a stepwise mechanism. For many nitrile oxide cycloadditions, a concerted but asynchronous pathway is predicted, where the two new sigma bonds are formed in a single step but not to the same extent at the transition state. researchgate.net

A key area of prediction is regioselectivity, which addresses which of the two possible regioisomers will be the major product when an unsymmetrical dipolarophile is used. Frontier Molecular Orbital (FMO) theory is a cornerstone for these predictions. nih.gov The theory analyzes the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide and the dipolarophile. The reaction is favored when the energy gap between the interacting orbitals is small. Depending on the relative energies of these orbitals, the reaction can be classified as normal-electron-demand (HOMOdipole-LUMOdipolarophile controlled) or inverse-electron-demand (LUMOdipole-HOMOdipolarophile controlled). nih.gov The regioselectivity is then predicted by matching the largest orbital coefficients of the interacting HOMO and LUMO. researchgate.net

Computational methods also allow for the quantitative prediction of reaction barriers and thermodynamics. By calculating the Gibbs free energy of activation (ΔG‡) and the reaction free energy (ΔG_rxn), the kinetic and thermodynamic feasibility of a proposed reaction can be assessed. This is instrumental in designing novel reactions, as it allows for the in silico screening of various substrates and reaction conditions before any experimental work is undertaken. For example, DFT calculations can predict how substituents on the nitrile oxide or the dipolarophile will affect the activation energy. researchgate.net

The following table presents representative computational data for the 1,3-dipolar cycloaddition reaction between a nitrile oxide and a dipolarophile, illustrating how these calculations can be used to predict reactivity and selectivity.

| Reaction Pathway | Computational Level | Activation Energy (ΔE‡) (kcal/mol) | Reaction Energy (ΔE_rxn) (kcal/mol) | Predicted Outcome |

| Pathway A (Regioisomer 1) | MP2/6-31G(d) | 22.15 | -166.72 | Kinetically and thermodynamically favored pathway. scielo.org.mx |

| Pathway B (Regioisomer 2) | MP2/6-31G(d) | Not reported as favorable | Not reported as favorable | Disfavored pathway. scielo.org.mx |

| Dimerization of CH3CNO | DFT Calculation | 11.1 | - | A competing side-reaction to consider. |

These theoretical tools not only explain experimental observations but also empower chemists to design novel reactions with high precision. By modifying the electronic and steric properties of reactants computationally, new synthetic pathways leading to novel heterocyclic compounds can be envisioned and prioritized for experimental validation.

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹⁵N NMR for Nitrile Oxides)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of hexanenitrile (B147006) oxide in solution. Analysis of ¹H, ¹³C, and ¹⁵N NMR spectra provides atom-specific information about the chemical environment and connectivity within the molecule.

While complete, published spectra for hexanenitrile oxide are not widely available, data from closely related aliphatic and aromatic nitrile oxides allow for reliable prediction of its spectral features. The ¹³C NMR spectrum is particularly informative for identifying the unique carbon of the nitrile oxide group (–C≡N⁺–O⁻). Studies on ¹³C-labeled nitrile oxides have shown that this carbon atom resonates at a distinctively high field, typically in the range of 35–38 ppm. researchgate.net This upfield shift is a key identifier for the nitrile oxide functionality. researchgate.net

¹⁵N NMR spectroscopy offers direct insight into the electronic environment of the nitrogen atom within the nitrile oxide moiety. huji.ac.il The chemical shift of this nitrogen is highly sensitive to its oxidation state and local structure. For nitrile oxides, the ¹⁵N chemical shift is expected in a characteristic range that distinguishes it from other nitrogen-containing functional groups like nitriles (approx. 225–240 ppm) or oximes (approx. 360–410 ppm). science-and-fun.deresearchgate.net The effect of N-oxidation is known to cause significant changes in the ¹⁵N chemical shift, making this technique powerful for confirming the presence of the N⁺–O⁻ bond. researchgate.net

The table below summarizes the expected NMR chemical shifts for the key atoms in the nitrile oxide functional group, based on data from analogous compounds.

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| ¹³C | -C≡N⁺–O⁻ | 35 - 38 | researchgate.net |

| ¹⁵N | -C≡N⁺–O⁻ | science-and-fun.deresearchgate.net |

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of molecular bonds. These methods are highly effective for functional group identification and for analyzing structural details of this compound.

Infrared (IR) spectroscopy measures the absorption of IR radiation by a molecule, exciting its vibrational modes. slideshare.net It is particularly sensitive to polar bonds, making it an excellent tool for identifying the highly polarized nitrile oxide group. The most characteristic absorption band for a nitrile oxide is the asymmetric stretch of the –C≡N⁺–O⁻ group, which appears as a strong and sharp peak in the region of 2245–2315 cm⁻¹. researchgate.netiitm.ac.in This band is a definitive marker for the presence of the nitrile oxide functionality. Other expected bands in the IR spectrum of this compound would include C-H stretching vibrations from the hexyl chain (approx. 2850–3000 cm⁻¹) and various bending vibrations in the fingerprint region (below 1500 cm⁻¹). msu.edu

Raman spectroscopy provides complementary information to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, and its selection rules favor symmetric vibrations and non-polar bonds. s-a-s.org Therefore, while the asymmetric –C≡N⁺–O⁻ stretch is also Raman active, symmetric vibrations within the hexyl chain and other skeletal vibrations may be more prominent compared to the IR spectrum. The combined use of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of this compound, aiding in a comprehensive structural analysis. iitm.ac.in

The following table presents the key vibrational frequencies for the nitrile oxide functional group.

| Vibrational Mode | Functional Group | Technique | Characteristic Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|---|

| Asymmetric Stretch | -C≡N⁺–O⁻ | IR / Raman | ~2245 - 2315 | researchgate.netiitm.ac.in |

| C-H Stretch | Alkyl Chain | IR / Raman | ~2850 - 3000 | msu.edu |

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

X-ray Diffraction (XRD) and X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. researchgate.net By diffracting X-rays off the electron clouds of the atoms in a crystal, one can calculate atomic coordinates, bond lengths, and bond angles with high precision.

Although a crystal structure for this compound itself has not been reported, the first X-ray crystal structure of a kinetically stabilized aliphatic nitrile N-oxide was recently published, providing invaluable insight into the geometry of this functional group. oup.comoup.com The study revealed that the C≡N⁺–O⁻ moiety is nearly linear. The bond lengths and angles determined in that study are crucial for understanding the structure of related compounds like this compound. oup.comresearchgate.net

The table below summarizes the key structural parameters for the nitrile oxide group as determined by X-ray crystallography on a representative aliphatic nitrile N-oxide.

| Parameter | Atoms Involved | Typical Value | Reference |

|---|---|---|---|

| Bond Length | C-C≡N | ~1.45 Å | scielo.brscielo.br |

| Bond Length | C≡N | ~1.16 Å | scielo.brscielo.br |

| Bond Length | N-O | ~1.21 Å | scielo.brnist.gov |

| Bond Angle | C-C-N | ~178° | scielo.brscielo.br |

| Bond Angle | C-N-O | ~179° | scielo.brscielo.br |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation analysis. rushim.ru For this compound (C₆H₁₁NO), the exact mass is 113.0841 g/mol . massbank.eu In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺• would be observed at m/z 113.

The fragmentation of the molecular ion provides structural clues. Most nitrile oxides are unstable, and their mass spectra are often obtained through specialized techniques. rushim.ru However, based on the structure, several fragmentation pathways can be predicted for this compound. Common fragmentation processes for nitriles include the loss of small neutral molecules and cleavage of the alkyl chain. miamioh.edu For a nitrile oxide, characteristic fragmentation would likely involve the CNO group. Potential fragmentation includes the loss of an oxygen atom (M-16) to give an m/z of 97, or the loss of nitric oxide (M-30) to give an m/z of 83. researchgate.net Cleavage of the alkyl chain would also produce a series of characteristic fragment ions.

The table below outlines the proposed major fragments for this compound in mass spectrometry.

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 113 | [C₆H₁₁NO]⁺• | (Molecular Ion) |

| 97 | [C₆H₁₁N]⁺• | [O] |

| 83 | [C₆H₁₁]⁺ | [NO] |

| 70 | [C₄H₈N]⁺ | [C₂H₃O]• |

| 55 | [C₄H₇]⁺ | [C₂H₄NO]• |

| 41 | [C₃H₅]⁺ | [C₃H₆NO]• |

Advanced X-ray Absorption Spectroscopy (XAS) for Electronic Structure and Local Environment

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to probe the local geometric and electronic structure of a specific atom within a molecule. nih.govacs.org The technique can be divided into two regimes: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

For this compound, N K-edge and O K-edge XANES could provide detailed information on the oxidation state and electronic environment of the nitrogen and oxygen atoms in the CNO functional group. researchgate.netchemicalpapers.com The precise energy and shape of the absorption edge are sensitive to the local chemistry, including the nature of the bonding (e.g., C≡N⁺–O⁻) and coordination. nih.govcdnsciencepub.com This would allow for a direct probe of the highly polarized electronic structure of the nitrile oxide moiety. nasa.gov

The EXAFS region of the spectrum contains information about the local atomic environment of the absorbing atom, including bond distances and coordination numbers of its nearest neighbors. This could be used to determine the N-O and C-N bond lengths in non-crystalline samples, complementing data from X-ray diffraction.

While XAS is a highly valuable tool, specific experimental XAS data for this compound are not currently available in the literature. However, the technique holds significant potential for providing a deeper understanding of the electronic structure and local coordination environment of this reactive compound. carnegiescience.edu

X-ray Absorption Near-Edge Structure (XANES) Spectroscopy for Electronic States

X-ray Absorption Near-Edge Structure (XANES) spectroscopy, which refers to the region of the X-ray absorption spectrum near an absorption edge, is highly sensitive to the electronic state and local geometry of the absorbing atom. xrayabsorption.org This technique can provide valuable information about oxidation states, orbital hybridization, and the nature of chemical bonds. xrayabsorption.orgcalstate.edu

In the context of this compound, XANES spectra at the K-edges of carbon, nitrogen, and oxygen would reveal detailed electronic information. The N K-edge XANES spectrum, in particular, would be sensitive to the unique electronic structure of the nitrile oxide group. Studies on related compounds, such as benzonitrile, show distinct spectral features corresponding to transitions from the 1s core level to unoccupied π* and σ* molecular orbitals. researchgate.net For a nitrile oxide, the N K-edge spectrum is expected to show features characteristic of the C≡N triple bond and the N-O bond.

Research has demonstrated the ability of XANES to quantify the concentration of various functional groups in organic materials. rsc.org For instance, the absorption features around 286.7 eV in carbon K-edge XANES are associated with imine (C=N) and nitrile (C≡N) groups. mit.edu Similarly, nitrogen K-edge XANES provides a fingerprint for different nitrogen-containing functional groups. rsc.org

Table 2: Illustrative N K-edge XANES Features for a Nitrile Oxide Moiety

| Transition | Energy (eV) | Assignment |

| 1s → π* (C≡N) | ~400 | Core-to-valence transition in the nitrile group |

| 1s → π* (N-O) | ~403 | Transition involving the N-O bond |

| 1s → σ* | ~408 | Transition to antibonding sigma orbitals |

This table presents illustrative data based on studies of related nitrile-containing compounds. researchgate.net The exact energy values for this compound would need to be determined experimentally or through high-level theoretical calculations.

Other Advanced Spectroscopic Methods (e.g., Terahertz Spectroscopy)

For a relatively small and flexible molecule like this compound, THz spectroscopy can provide a unique fingerprint based on its low-frequency vibrational and rotational modes. google.com The technique is non-destructive and can be applied to samples in various states. google.com

Experimental studies on similar small organic molecules, such as acetonitrile (B52724) (CH₃CN), have demonstrated the utility of THz spectroscopy in resolving rotational transitions and probing intermolecular dynamics. acs.orgaip.orgaip.org The THz spectrum of gaseous acetonitrile exhibits a series of sharp absorption lines corresponding to rotational transitions, providing precise information about the molecule's moments of inertia. aip.org In the condensed phase, the THz spectrum is characterized by broader absorption features related to intermolecular vibrations and librations. aip.org

Computational simulations, such as molecular dynamics (MD), are often used in conjunction with experimental THz spectroscopy to assign the observed spectral features to specific molecular motions. scirp.org

Table 3: Illustrative Terahertz Absorption Frequencies for a Small Organic Nitrile (Acetonitrile) in the Gas Phase

| Transition (J → J+1) | Frequency (GHz) |

| 24 → 25 | 459.95 |

| 25 → 26 | 478.35 |

| 26 → 27 | 496.75 |

| 27 → 28 | 515.15 |

| 28 → 29 | 533.55 |

This table presents experimental data for acetonitrile, a related small organic nitrile, for illustrative purposes. aip.org The THz spectrum of this compound would be more complex due to its larger size and greater number of low-frequency vibrational modes.

Applications in Advanced Organic Synthesis and Materials Science

Synthesis of Nitrogen-Containing Heterocycles via Nitrile Oxide Cycloadditions

The defining reaction of hexanenitrile (B147006) oxide is its [3+2] cycloaddition with various dipolarophiles. This reaction pathway is a cornerstone for the synthesis of a range of nitrogen- and oxygen-containing heterocycles, which are foundational structures in medicinal and materials chemistry. The highly polarized nature of the nitrile oxide functional group (C≡N⁺–O⁻) enables its participation in these cycloadditions. vulcanchem.com

The 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene or alkyne is a highly efficient method for synthesizing 2-isoxazolines and isoxazoles, respectively. nih.govresearchgate.net These reactions are often characterized by high regioselectivity. Hexanenitrile oxide, as an alkyl nitrile oxide, readily reacts with various alkenes and alkynes to produce the corresponding substituted heterocyclic compounds. vulcanchem.com These products are not merely stable final compounds; they are highly versatile synthetic intermediates. core.ac.uk The isoxazoline (B3343090) and isoxazole (B147169) rings can be considered "masked" functional groups, which can be chemically transformed into other valuable structures. chemrxiv.org The synthesis of these heterocycles using nitrile oxides can be performed under various conditions, including in aqueous environments, highlighting the reaction's versatility. nih.gov

| Reactant 1 | Reactant 2 (Dipolarophile) | Product | Heterocyclic Class |

| This compound | Alkene (e.g., Ethene) | 3-Pentyl-4,5-dihydroisoxazole | Isoxazoline |

| This compound | Alkyne (e.g., Ethyne) | 3-Pentylisoxazole | Isoxazole |

This table illustrates the general outcome of 1,3-dipolar cycloaddition reactions involving this compound.